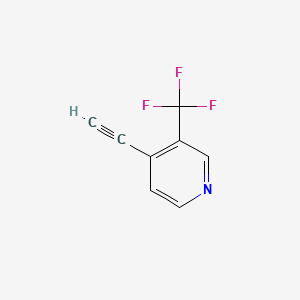
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene is an aromatic compound with the molecular formula C7H2BrClFNO It is a halogenated benzene derivative with a unique combination of bromine, chlorine, fluorine, and isocyanate functional groups
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene can be synthesized through a multi-step process involving the introduction of halogen and isocyanate groups onto a benzene ring. One common method involves the following steps:
Halogenation: Starting with a benzene derivative, bromine, chlorine, and fluorine atoms are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and isocyanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Isocyanate Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Isocyanate Reactions: Amines (e.g., aniline) or alcohols (e.g., methanol) are used under ambient conditions.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Coupling Products: Biaryl compounds.
Isocyanate Reaction Products: Ureas and carbamates.
科学研究应用
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Used in the development of advanced materials, including polymers and coatings.
Medicinal Chemistry:
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
作用机制
The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The halogen atoms and isocyanate group provide multiple sites for chemical reactions, allowing it to interact with various molecular targets. For example, the isocyanate group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification .
相似化合物的比较
Similar Compounds
Uniqueness
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene is unique due to the combination of bromine, chlorine, fluorine, and isocyanate groups on a single benzene ring
属性
分子式 |
C7H2BrClFNO |
|---|---|
分子量 |
250.45 g/mol |
IUPAC 名称 |
1-bromo-4-chloro-3-fluoro-2-isocyanatobenzene |
InChI |
InChI=1S/C7H2BrClFNO/c8-4-1-2-5(9)6(10)7(4)11-3-12/h1-2H |
InChI 键 |
PHCIZCOYXXVERW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1Cl)F)N=C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



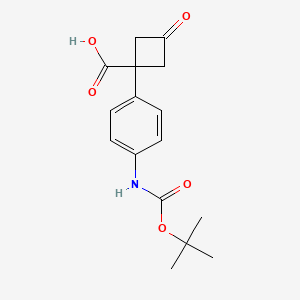
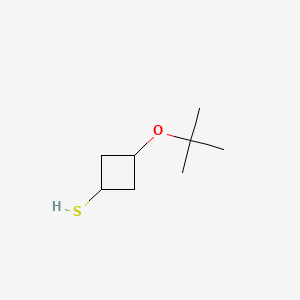
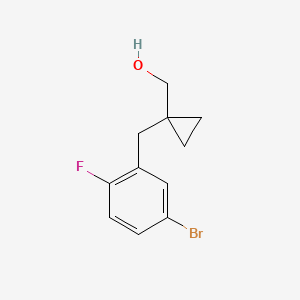
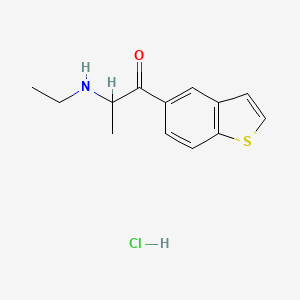
![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)

![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)



![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)
